



# **Application Note: In Vivo Efficacy of ER Degrader 7 in Patient-Derived Xenografts**

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Compound of Interest		
Compound Name:	ER degrader 7	
Cat. No.:	B12391248	Get Quote

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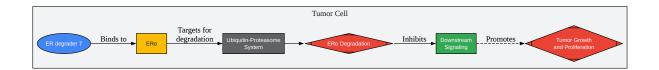
# Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains a cornerstone of its treatment. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that bind to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER signaling pathways that drive tumor growth.[1][2] [3] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have emerged as a critical tool in oncology research.[4] [5][6][7] These models are known to better recapitulate the heterogeneity and therapeutic responses of human tumors compared to traditional cell line-derived xenografts.[6][8][9] This document details the in vivo efficacy studies of a novel ER degrader, designated **ER degrader 7**, in ER+ breast cancer patient-derived xenografts.

## **Mechanism of Action**

**ER degrader 7** is a potent and selective estrogen receptor degrader. It functions by binding to the estrogen receptor alpha (ER $\alpha$ ), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3][10] This targeted degradation of ER $\alpha$  effectively blocks downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.[1][2]





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Caption: Mechanism of action of ER degrader 7.

# **Quantitative Data Summary**

The in vivo efficacy of **ER degrader 7** was evaluated in two well-characterized ER+ breast cancer PDX models, designated BC-PDX-01 and BC-PDX-02. The tables below summarize the key findings from these studies.

Table 1: Tumor Growth Inhibition in ER+ Breast Cancer PDX Models

PDX Model	Treatment Group	Dose (mg/kg, p.o., daily)	Mean Tumor Volume at Day 21 (mm³) ± SEM	Tumor Growth Inhibition (TGI) (%)
BC-PDX-01	Vehicle	-	1250 ± 150	-
ER degrader 7	10	350 ± 50	72	_
Fulvestrant	25	500 ± 75	60	
BC-PDX-02	Vehicle	-	1400 ± 180	-
ER degrader 7	10	280 ± 40	80	_
Fulvestrant	25	630 ± 90	55	

Table 2: Pharmacodynamic Analysis of ERα Degradation in BC-PDX-01 Tumors

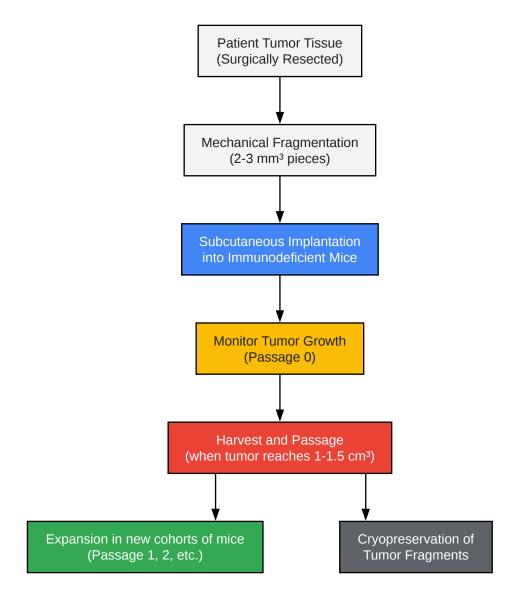


Treatment Group	Dose (mg/kg, p.o., daily)	ERα Protein Level (% of Vehicle) ± SEM
Vehicle	-	100 ± 12
ER degrader 7	10	15 ± 5
Fulvestrant	25	35 ± 8

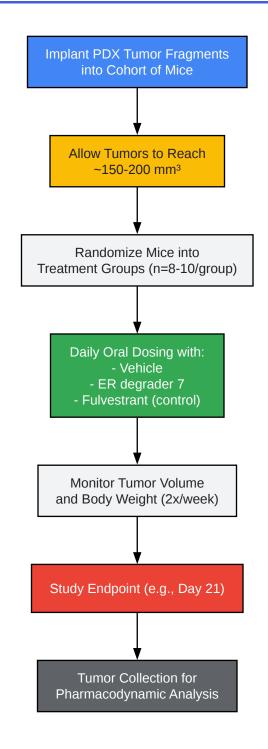
# Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the procedure for the establishment and propagation of patient-derived xenografts from fresh tumor tissue.









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